Chivosazole F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

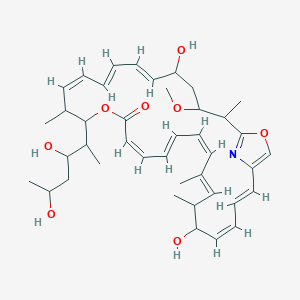

Chivosazole F is an oxazole.

Scientific Research Applications

Actin Cytoskeleton Disruption and Antiproliferative Activity

Chivosazole F, a derivative isolated from Sorangium cellulosum, exhibits significant antiproliferative activity against various mammalian cell lines, including human cancer cells. It is particularly notable for its impact on the actin cytoskeleton. Treatment with Chivosazole F leads to the breakdown of the actin cytoskeleton in cells, significantly impacting cell division and structure. This disruption is linked to its ability to inhibit actin polymerization and depolymerize F-actin microfilaments, which is a distinctive action compared to other microfilament-disrupting compounds like rhizopodin and cytochalasin D (Diestel et al., 2009).

Total Synthesis and Structure Confirmation

The first total synthesis of Chivosazole F, which is highly biologically active, has been successfully achieved. This synthesis notably features an intramolecular Stille coupling for macrolactone formation, circumventing isomerization issues associated with the tetraene segment. This synthesis has confirmed the structure of Chivosazole F, which was previously proposed based on NMR, computational methods, and genetic analysis (Brodmann et al., 2010).

Cellular Impact and Genome-wide Context

Chivosazole F has been shown to directly interact with actin, eliciting cell responses similar to Latrunculin A but distinct from Chondramide. This finding comes from genome-wide studies in yeast and mammalian cells, offering a detailed view of the cellular impact of Chivosazole F. Mutations conferring resistance to Chivosazole F have been identified, enhancing our understanding of its mechanism of action. Additionally, Chivosazole F's interaction with actin provides insights into actin-related cellular processes and potential therapeutic applications (Filipuzzi et al., 2017).

Biosynthetic Gene Cluster Analysis

Research has identified the biosynthetic gene cluster responsible for Chivosazole production in Sorangium cellulosum. This cluster spans 92 kbp and contains genes essential for the synthesis of Chivosazole, including polyketide synthase genes and a hybrid polyketide synthase/nonribosomal peptide synthetase gene. Understanding this gene cluster is crucial for comprehending the biosynthesis of Chivosazole and its variants (Perlova et al., 2006).

properties

Product Name |

Chivosazole F |

|---|---|

Molecular Formula |

C41H57NO8 |

Molecular Weight |

691.9 g/mol |

IUPAC Name |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5,25-dihydroxy-3-methoxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C41H57NO8/c1-28-18-12-8-11-15-23-39(47)50-40(32(5)37(46)25-31(4)43)29(2)19-13-9-10-14-21-35(44)26-38(48-7)33(6)41-42-34(27-49-41)20-16-17-22-36(45)30(3)24-28/h8-24,27,29-33,35-38,40,43-46H,25-26H2,1-7H3/b10-9+,11-8+,18-12-,19-13-,20-16+,21-14+,22-17-,23-15-,28-24+ |

InChI Key |

ATQKOUYCGKRYRF-GDDXYXLTSA-N |

Isomeric SMILES |

CC1/C=C\C=C\C=C\C(CC(C(C2=NC(=CO2)/C=C/C=C\C(C(/C=C(/C=C\C=C\C=C/C(=O)OC1C(C)C(CC(C)O)O)\C)C)O)C)OC)O |

Canonical SMILES |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)O)C)OC)O |

synonyms |

chivosazole F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

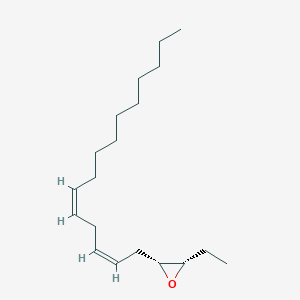

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-[2,4-dihydroxy-3-[(2S,4R,6S)-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1254457.png)

![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)

![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)